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molecular formula C10H10N2O B1302022 3-Acetyl-2-methylimidazo[1,2-a]pyridine CAS No. 29096-60-4

3-Acetyl-2-methylimidazo[1,2-a]pyridine

Cat. No. B1302022
M. Wt: 174.2 g/mol
InChI Key: RMDMJJKMOQLKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088805B2

Procedure details

1,1′-Azobis(cyclohexanecarbonitrile) (catalytic amount) was added to a solution of pentane-2,4-dione (1.00 g, 9.99 mmol) and N-bromosuccinimide (1.96 g, 10.99 mmol) in CHCl3 (20 mL). The reaction mixture was stirred for 1 hour, filtered and the filtrate was concentrated under reduced pressure. The residue was re-dissolved in a 1:1 mixture of THF/Et2O (20 mL), then pyridin-2-amine (723 mg, 7.68 mmol) was added and the reaction mixture was refluxed overnight. After cooling the solvent was removed under reduced pressure and the residue was purified by column chromatography, eluents EtOAc, then EtOAc-MeOH (96:4), to afford the title compound (475 mg 35% yield). 1H NMR (DMSO-d6) δ (ppm): 9.59 (dt, J=6.8, 1.4 Hz, 1H), 7.68 (dt, J=8.8, 1.2 Hz, 1H), 7.56 (ddd, J=8.8, 6.8, 1.4 Hz, 1H), 7.17 (td, J=6.8, 1.4 Hz, 1H), 2.72 (s, 3H), 2.58 (s, 3H). MS (m/z): 174.20 (calc) 175.1 (MH+) (found).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
723 mg
Type
reactant
Reaction Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.[CH3:19][C:20](=[O:25])[CH2:21][C:22](=O)[CH3:23].BrN1C(=O)CCC1=O.[N:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[NH2:40]>C(Cl)(Cl)Cl.CCOC(C)=O.CO>[CH3:23][C:22]1[N:40]=[C:35]2[CH:36]=[CH:37][CH:38]=[CH:39][N:34]2[C:21]=1[C:20](=[O:25])[CH3:19] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Name
Quantity
1 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
723 mg
Type
reactant
Smiles
N1=C(C=CC=C1)N
Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in a 1:1 mixture of THF/Et2O (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography, eluents EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2)C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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